molecular formula C24H25F3N2O2S B2995240 1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone CAS No. 921149-57-7

1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B2995240
CAS No.: 921149-57-7
M. Wt: 462.53
InChI Key: UDHKOPWANZGUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25F3N2O2S and its molecular weight is 462.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Diheteroaryl Thienothiophene Derivatives : Innovative methods have been developed for synthesizing new diheteroaryl thienothiophene derivatives, showcasing the potential of complex molecules for diverse applications in materials science and pharmaceutical chemistry (Mabkhot, Al-Majid, & Alamary, 2011).
  • Characterization of Morpholine Derivatives : Studies on the structural characterization of morpholine derivatives provide insights into their conformations and potential reactivities, which are crucial for designing drugs and materials with specific properties (Linden, Pour, Breitenmoser, & Heimgartner, 2001).

Applications in Medicinal Chemistry

  • Analgesic and Anti-inflammatory Agents : Research into novel 4-substituted-7-trifluoromethylquinoline derivatives, which exhibit analgesic and anti-inflammatory properties, highlights the therapeutic potential of compounds with similar structural features (Abadi, Hegazy, & El-Zaher, 2005).
  • Antagonist Synthesis for Clinical Applications : The efficient synthesis of NK(1) receptor antagonist Aprepitant demonstrates the clinical relevance of these chemical scaffolds in addressing health conditions such as nausea and vomiting associated with chemotherapy (Brands et al., 2003).

Material Science and Photovoltaic Applications

  • Dye-Sensitized Solar Cells : The co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion in dye-sensitized solar cells underscores the potential of such compounds in renewable energy technologies (Wu et al., 2009).

Mechanistic Studies and Synthetic Methodology

  • Mechanism of Toxicity and Synthesis : Studies on the mechanism of toxicity of acetaminophen and related compounds enrich our understanding of drug safety and the design of safer pharmaceuticals (Fernando, Calder, & Ham, 1980).

Advanced Synthetic Techniques

  • Enantioselective Synthesis of Morpholinones : The catalytic enantioselective synthesis of morpholinones via aza-Benzilic ester rearrangement highlights advanced methodologies in producing chiral compounds, which are crucial for drug development and synthesis of bioactive molecules (He, Wu, Wang, & Zhu, 2021).

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O2S/c1-16-11-29(12-17(2)31-16)23(30)14-28-13-22(20-8-3-4-9-21(20)28)32-15-18-6-5-7-19(10-18)24(25,26)27/h3-10,13,16-17H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHKOPWANZGUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.